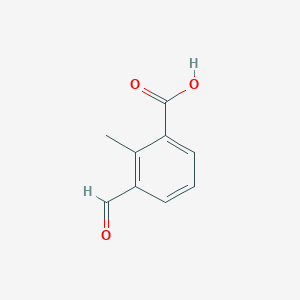

3-Formyl-2-methylbenzoic acid

Description

Contextualization within Benzoic Acid Chemistry and Aromatic Aldehydes

3-Formyl-2-methylbenzoic acid is a derivative of benzoic acid, a class of compounds characterized by a carboxyl group attached to a benzene (B151609) ring. cymitquimica.com The presence of the carboxylic acid group gives the molecule acidic properties and allows it to undergo reactions typical of this functional group, such as esterification and amidation. cymitquimica.com

Simultaneously, the compound is an aromatic aldehyde. The formyl group is a reactive site, participating in a wide range of chemical transformations including oxidations, reductions, and condensation reactions. The strategic placement of the methyl and formyl groups on the benzoic acid ring influences the compound's reactivity and steric hindrance, distinguishing it from other isomers like 3-formyl-4-methylbenzoic acid and 5-formyl-2-methylbenzoic acid. cymitquimica.comsigmaaldrich.com The interplay of the electron-withdrawing aldehyde and the deactivating, ortho-directing methyl group on the aromatic ring further defines its chemical behavior.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.govfluorochem.co.uk |

| CAS Number | 1289037-66-6 nih.govfluorochem.co.uk |

| Molecular Formula | C₉H₈O₃ nih.govaobchem.com |

| Molecular Weight | 164.16 g/mol nih.gov |

| Physical Form | Solid evitachem.com |

| Melting Point | >154°C (decomposes) chemicalbook.com |

Strategic Importance in Organic Synthesis and Chemical Biology Research

The dual functionality of this compound makes it a versatile intermediate in organic synthesis. evitachem.com The aldehyde can be a handle for constructing larger molecular architectures through carbon-carbon bond-forming reactions, while the carboxylic acid provides a site for linking to other molecules or for modulating solubility and biological interactions. This makes it a key component in the synthesis of more complex organic molecules. evitachem.com

In the realm of chemical biology, this compound has shown potential in the development of therapeutic agents. For instance, it can be used in the preparation of inhibitors of mTORC, which are being investigated for the treatment of cystic fibrosis. chemicalbook.com This highlights the compound's growing importance as a scaffold in medicinal chemistry and drug discovery. Its structural features are also utilized in creating probes for studying biological processes.

Comparison of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature |

|---|---|---|---|

| This compound | C₉H₈O₃ | 164.16 nih.gov | Formyl and methyl groups are ortho to each other. |

| 3-Formylsalicylic acid | C₈H₆O₄ | 166.13 nih.gov | Contains a hydroxyl group instead of a methyl group. nih.gov |

| 5-Formyl-2-methylbenzoic acid | C₉H₈O₃ | 164.16 cymitquimica.com | Isomeric form with different substituent positions. |

| Benzoic acid, 2-(formylamino)-, methyl ester | C₉H₉NO₃ | 179.17 | Contains a formylamino group and is an ester. nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORFKTJRGRVGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formyl 2 Methylbenzoic Acid

Established Reaction Pathways for Targeted Synthesis

The construction of 3-Formyl-2-methylbenzoic acid is not typically achieved through a single transformation but rather via carefully designed multi-step sequences. These pathways often involve the sequential introduction or modification of the formyl and carboxylic acid groups on a pre-functionalized benzene (B151609) ring.

Direct formylation of an existing benzoic acid framework is a primary consideration for introducing the aldehyde functionality. Several classical named reactions are available for this purpose, though their application to substituted benzoic acids is governed by the electronic nature of the aromatic ring and the directing effects of the substituents.

The Vilsmeier-Haack reaction, for instance, introduces a formyl group to electron-rich aromatic compounds using a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.comorganic-chemistry.orgwikipedia.org This reaction is most efficient on activated aromatic rings, such as those found in phenols, anilines, and their derivatives. wikipedia.orgchemistrysteps.com The Gattermann-Koch reaction is another method, which attaches a formyl group using carbon monoxide and hydrochloric acid, typically with a Lewis acid catalyst like aluminum chloride. wikipedia.orgbyjus.com This reaction is generally limited to alkylbenzenes and is not applicable to phenol (B47542) or phenol ether substrates. wikipedia.orgbyjus.comthermofisher.comstudy.com

However, the direct formylation of 2-methylbenzoic acid to yield the 3-formyl product is challenging. The methyl group is an ortho, para-director, activating these positions for electrophilic attack, while the carboxylic acid group is a deactivating, meta-director. youtube.commasterorganicchemistry.com The target position (C-3) is ortho to the activating methyl group but also meta to the deactivating carboxyl group. This conflict of directing effects, combined with potential steric hindrance, means that classical electrophilic formylation reactions on 2-methylbenzoic acid are unlikely to be regioselective or high-yielding. Therefore, these reactions are more effectively employed on precursors where the directing groups are cooperative or before the introduction of the carboxylic acid.

| Reaction | Reagents | Substrate Scope | Ref. |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (phenols, anilines, heterocycles) | mychemblog.com, organic-chemistry.org, wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Alkylbenzenes | thermofisher.com, study.com, wikipedia.org |

| Gattermann | HCN, HCl, Lewis Acid (or Zn(CN)₂) | Phenols, phenolic ethers, heterocycles | thermofisher.com, wikipedia.org |

| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Phenols, electron-rich heterocycles | scienceinfo.com, synarchive.com, wikipedia.org |

An alternative strategy involves introducing the carboxylic acid group onto a benzene ring that already contains the 2-methyl and 3-formyl substituents. This can be accomplished through several reliable methods, most commonly via the oxidation of a precursor functional group.

A primary method is the oxidation of a benzylic methyl group. For example, a precursor such as 2,3-dimethylbenzaldehyde (B27725) could potentially be selectively oxidized at the 2-methyl position. Another robust method is the oxidation of a primary alcohol. A precursor like (3-formyl-2-methylphenyl)methanol can be oxidized to the corresponding carboxylic acid using reagents such as manganese dioxide (MnO₂). tandfonline.com

Furthermore, organometallic intermediates provide a versatile route. A precursor such as 1-bromo-3-formyl-2-methylbenzene could be converted into an organolithium or Grignard reagent, followed by quenching with carbon dioxide to install the carboxylic acid group.

Given the challenges of direct functionalization, multi-step sequences are the most practical approach for synthesizing this compound. These can be designed as either convergent or divergent pathways. A divergent synthesis starts from a common intermediate that can be elaborated into multiple target compounds. nih.govnih.gov

A plausible multi-step pathway could begin with the oxidation of one methyl group of o-xylene (B151617) to form 2-methylbenzoic acid. nist.gov From this key intermediate, a directed functionalization strategy can be employed to introduce the formyl group at the C-3 position. Another route could start from 2,3-dimethylbenzoic acid, where one of the methyl groups is selectively functionalized and converted into the formyl group. prepchem.comchemicalbook.com

| Pathway | Starting Material | Key Steps | Advantages |

| Route 1 | 2-Methylbenzoic Acid | 1. Protection of COOH (optional) 2. Directed ortho-lithiation at C-3 3. Quenching with a formylating agent (e.g., DMF) 4. Deprotection | High regioselectivity, utilizes readily available starting material. |

| Route 2 | 2,3-Dimethylbenzoic Acid | 1. Selective benzylic bromination of the 3-methyl group 2. Conversion of the bromomethyl group to an aldehyde (e.g., Sommelet or Kornblum oxidation) | Avoids direct ring functionalization challenges. |

| Route 3 | Isobenzofuran-1(3H)-one Precursor | 1. Synthesis of a substituted isobenzofuranone 2. Ring-opening and functional group manipulation | Offers an alternative route to substituted benzoic acids. |

Precursor Chemistry and Intermediate Generation

Substituted toluenes and xylenes (B1142099) serve as fundamental building blocks. O-xylene, for example, can be a starting point for generating 2,3-disubstituted patterns. chemicalbook.com More advanced precursors like 2-methylbenzoic acid and 2,3-dimethylbenzoic acid are particularly valuable as they already possess key structural elements of the final product. nist.govchemicalbook.com 2,3-Dimethylbenzoic acid, for instance, can be synthesized from 2,3-xylyl formate (B1220265) and carbon monoxide under pressure or derived from o-xylene. prepchem.comchemicalbook.com These precursors offer reactive handles—the methyl and carboxyl groups—that can be manipulated or used to direct subsequent reactions.

| Precursor | Formula | Molar Mass | Key Features | Ref. |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 g/mol | Commercially available; carboxyl group can direct ortho-metalation. | nist.gov |

| 2,3-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 g/mol | Contains both methyl groups; allows for selective functionalization of one methyl group. | chemicalbook.com, |

Achieving the specific ortho-methyl and meta-formyl arrangement relative to the carboxylic acid requires overcoming the standard rules of electrophilic aromatic substitution. wikipedia.orgchemistrysteps.com The most powerful strategy for this purpose is directed ortho-metalation (DoM) .

In this approach, the carboxylic acid group of 2-methylbenzoic acid acts as a directed metalation group (DMG). The process involves treating the benzoic acid with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). acs.orgacs.org This selectively removes a proton from the position ortho to the directing group. While deprotonation typically occurs at the C-6 position, specific conditions or blocking groups can potentially favor lithiation at the more sterically hindered C-3 position. acs.orgsemanticscholar.orgresearchgate.net Once the C-3 position is lithiated, the resulting aryllithium intermediate can be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the desired aldehyde group with high regioselectivity. acs.org This method bypasses the challenges of electrophilic substitution by creating a nucleophilic site on the aromatic ring at a position dictated by the directing group rather than by electronic activation.

Catalytic and Green Chemistry Approaches in Aromatic Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for aromatic compounds. These approaches aim to reduce the environmental impact by utilizing catalytic processes, safer solvents, and improving atom economy.

One promising green approach for the synthesis of formyl-substituted benzoic acids involves the use of flow chemistry. Traditional batch syntheses of related compounds often rely on hazardous solvents such as 1,2-dichloroethane (B1671644) or carbon tetrachloride. Flow chemistry offers a safer and more efficient alternative by enabling precise control over reaction parameters and minimizing the use of toxic substances. For instance, the substitution of hazardous solvents with acetonitrile (B52724) in a flow system for the synthesis of formyl-substituted benzoic acids has been shown to provide comparable yields of around 75-80%. This methodology presents a significant step towards a more sustainable synthesis of compounds like this compound.

The synthesis of formyl-substituted benzoic acids can also commence from isobenzofuran-1(3H)-one precursors. Catalytic methods can be employed in these transformations to enhance efficiency and selectivity. The use of Lewis acids as catalysts, for example, can facilitate key cyclization steps in the synthesis of related phthalide (B148349) structures, with catalysts like Zinc Chloride (ZnCl₂) in dimethylformamide (DMF) achieving high conversion rates.

| Parameter | Traditional Batch Synthesis | Green Flow Chemistry Approach |

| Solvent | 1,2-dichloroethane, CCl₄ | Acetonitrile |

| Safety | High risk due to toxic and carcinogenic solvents | Improved safety profile |

| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and reaction time |

| Yield | Variable | Comparable yields (~75-80%) |

Novel Methodologies for Directed Functionalization

The precise introduction of a formyl group at the 3-position of 2-methylbenzoic acid requires sophisticated synthetic strategies. Novel methodologies, particularly those involving transition-metal-catalyzed C-H bond functionalization, have emerged as powerful tools for achieving such specific transformations.

The challenge in functionalizing 2-methylbenzoic acid at the 3-position lies in overcoming the inherent directing effects of the existing substituents. The carboxylic acid group typically directs electrophilic substitution to the meta-position (position 3 and 5), while the methyl group directs to the ortho and para positions (positions 3 and 5, and position 6 respectively). Novel catalytic systems can offer solutions to control this regioselectivity.

Recent advancements have demonstrated the potential of palladium(II)-catalyzed meta-C-H functionalization of benzoic acid derivatives. nih.govresearchgate.netnih.gov These methods often employ a directing group, such as a nitrile-based sulfonamide template, to guide the catalyst to the desired meta-position. nih.govresearchgate.netnih.gov While these studies have primarily focused on olefination and acetoxylation, the underlying principle of directed C-H activation could potentially be adapted for formylation.

| Catalyst System | Directing Group | Functionalization Type | Potential Applicability to this compound |

| Pd(II) | Nitrile-based sulfonamide | Olefination, Acetoxylation | High potential for directed formylation at the meta-position |

| Rh(III) | Amide-linked tether | Olefination, Acetoxylation | Potential for meta-selective C-H activation and subsequent formylation |

Furthermore, sterically controlled C(sp²)–H carboxylation and formylation reactions present a complementary strategy to traditional electrophilic aromatic substitution. acs.org This approach, which utilizes a dual ligand-based catalyst, allows for the functionalization of sterically accessible but electronically less favored positions. acs.org Such a method could be instrumental in achieving the desired substitution pattern of this compound.

Iridium-catalyzed C-H borylation and amination of arenes also represent novel functionalization techniques. nih.govnih.gov While not direct formylation methods, these reactions provide versatile intermediates that could be subsequently converted to the formyl group, offering alternative synthetic routes.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions and Pathways

The formyl group of 3-Formyl-2-methylbenzoic acid is susceptible to oxidation, typically yielding a dicarboxylic acid. This transformation is a common reaction for aromatic aldehydes. The process involves the conversion of the aldehyde to a carboxylic acid, which can be achieved using a range of oxidizing agents. The most common product of this reaction is 2-methylterephthalic acid. For instance, the oxidation of formyl-substituted aromatic compounds to the corresponding carboxylic acids can be achieved with high efficiency using catalysts like cobalt and manganese in the presence of bromine.

| Reactant | Oxidizing System | Product | Yield |

| This compound | Co/Mn/Br Catalysis, O₂ | 2-Methylterephthalic acid | Good to High |

This table presents a representative oxidation reaction pathway for the aldehyde moiety.

Condensation and Cyclization Reactions

The aldehyde functional group is a key participant in condensation reactions, where it reacts with nucleophiles, often active methylene (B1212753) compounds, to form new carbon-carbon bonds. A significant application of this compound is in the synthesis of phthalides, which involves an intramolecular cyclization. This process can be optimized by screening Lewis acid catalysts, such as ZnCl₂, which can lead to high conversion rates.

Furthermore, the aldehyde can undergo Knoevenagel condensation with compounds containing an active methylene group, such as malonic acid derivatives. These reactions are fundamental in building more complex molecular architectures. The reaction typically proceeds via the formation of an intermediate which can then undergo further transformations.

| Reaction Type | Reactant(s) | Key Conditions | Product Type |

| Intramolecular Cyclization | This compound | Lewis Acid (e.g., ZnCl₂) | Phthalide (B148349) derivatives |

| Knoevenagel Condensation | This compound + Active Methylene Compound | Base catalyst | α,β-unsaturated carbonyl compounds |

This table summarizes key condensation and cyclization reactions involving the aldehyde moiety.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group provides acidic properties to the molecule and is a site for derivatization reactions such as esterification and amidation.

Derivatization via Esterification and Amidation

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgyoutube.com This reaction is reversible, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove the water formed during the reaction. tcu.edu Solid acid catalysts, such as those based on zirconium, are also effective for this transformation. mdpi.com

| Reactant(s) | Catalyst | Product |

| This compound + Methanol | Strong Acid (e.g., H₂SO₄) | Methyl 3-formyl-2-methylbenzoate |

This table shows a representative esterification reaction.

Amidation: The carboxylic acid can also react with amines to form amides. This condensation reaction typically requires activation of the carboxylic acid or heating to drive off the water that is formed. youtube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, leading to the formation of a stable amide bond. This allows for the introduction of nitrogen-containing functional groups into the molecule.

| Reactant(s) | Conditions | Product |

| This compound + Primary/Secondary Amine | Heat/Activating Agent | N-substituted 3-formyl-2-methylbenzamide |

This table illustrates a general amidation reaction.

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for benzoic acids, though it often requires harsh conditions such as high temperatures. nist.gov The stability of the aromatic ring makes the cleavage of the aryl C-C bond difficult. For unsubstituted benzoic acid, decarboxylation rates are typically low at temperatures around 400°C. nist.gov However, the presence of certain activating groups, particularly hydroxyl groups in the ortho or para positions, can significantly facilitate this reaction. nist.govacs.org Recent developments have shown that decarboxylation can be achieved under milder conditions using photocatalysis or transition-metal catalysts. nih.gov For this compound, which lacks strong activating groups for decarboxylation, this transformation would likely require forcing conditions or specialized catalytic systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in "this compound" towards substitution reactions is significantly influenced by the electronic effects of its three substituents: the methyl group (-CH₃), the formyl group (-CHO), and the carboxylic acid group (-COOH). The interplay of these groups dictates the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. The existing substituents on the ring direct the incoming electrophile to specific positions. The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. Conversely, the formyl and carboxylic acid groups are deactivating, meta-directing groups because of their electron-withdrawing resonance and inductive effects.

Given the positions of the substituents in "this compound", a complex substitution pattern is expected. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 2 | Electron-donating (activating) | ortho, para |

| -CHO | 3 | Electron-withdrawing (deactivating) | meta |

| -COOH | 1 | Electron-withdrawing (deactivating) | meta |

The positions ortho to the methyl group are 1 and 3, and the para position is 5. The positions meta to the formyl group are 1 and 5. The positions meta to the carboxylic acid group are 3 and 5. Therefore, the position most favored for electrophilic attack is C-5, as it is para to the activating methyl group and meta to both deactivating groups.

Research Findings on Electrophilic Aromatic Substitution:

Nitration: The nitration of "this compound" with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield primarily the 5-nitro derivative. The reaction conditions, particularly temperature, can influence the product distribution. Low temperatures (e.g., 0°C) are generally employed to minimize the formation of byproducts.

Halogenation: Halogenation, such as bromination with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), is also anticipated to occur predominantly at the C-5 position. The choice of solvent and reaction temperature can affect the regioselectivity and yield of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide).

For "this compound" itself, nucleophilic aromatic substitution on the benzene ring is unlikely as it lacks a suitable leaving group. However, if a halogen were introduced onto the ring, for instance at the C-4 or C-6 position, the molecule would become a potential substrate for SNAr reactions. The strong electron-withdrawing effects of the formyl and carboxylic acid groups would activate the ring towards nucleophilic attack. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate. pressbooks.pubnih.gov

Photoinduced and Thermally Induced Structural Transformations

Specific research on the photoinduced and thermally induced structural transformations of "this compound" is not extensively documented in publicly available literature. However, the chemical behavior of this compound under photochemical and thermal conditions can be inferred from the known reactivity of its constituent functional groups—aromatic aldehydes and benzoic acids.

Photoinduced Transformations

Aromatic aldehydes are known to undergo a variety of photochemical reactions. Upon absorption of UV light, the formyl group can be excited to a higher energy state, leading to several possible transformations:

Photoisomerization: ortho-methyl benzaldehydes can undergo photoisomerization to form o-quinodimethanes, which are reactive intermediates that can participate in Diels-Alder reactions. rsc.org While "this compound" is not an ortho-methyl benzaldehyde (B42025) in the strictest sense (the methyl group is adjacent to the formyl group), the proximity of these groups could potentially lead to analogous intramolecular reactions upon photoexcitation.

Intramolecular Hydrogen Abstraction: The excited formyl group can abstract a hydrogen atom from a nearby position, such as the methyl group, to form a biradical intermediate. This intermediate can then undergo further reactions, such as cyclization or rearrangement.

Decarboxylation: Photoinduced decarboxylation of benzoic acids can occur, leading to the formation of aryl radicals. acs.org This process is often facilitated by photoredox catalysis. The resulting aryl radical from "this compound" could then participate in various radical-mediated transformations.

Thermally Induced Transformations

Under thermal stress, "this compound" may undergo transformations primarily involving the carboxylic acid and formyl groups.

Decarboxylation: The thermal decarboxylation of benzoic acids to produce benzene derivatives is a known reaction, although it typically requires high temperatures and often the presence of a catalyst. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. The presence of the electron-withdrawing formyl group might affect the thermal stability of the carboxylic acid.

Intramolecular Reactions: The proximity of the formyl and carboxylic acid groups could potentially lead to intramolecular cyclization or condensation reactions at elevated temperatures, possibly forming lactone-like structures, although this is speculative without direct experimental evidence. It is known that this compound can be a precursor for the synthesis of phthalides, which involves cyclization, often promoted by a catalyst at elevated temperatures.

Due to the lack of specific studies on "this compound," the following table provides a general overview of potential transformations based on the reactivity of its functional groups.

| Transformation Type | Functional Group Involved | Potential Products/Intermediates | Conditions |

| Photoisomerization | Formyl and Methyl Groups | Quinodimethane-like intermediates | UV irradiation |

| Photoinduced Decarboxylation | Carboxylic Acid | Aryl radicals | UV light, possibly with a photocatalyst |

| Thermal Decarboxylation | Carboxylic Acid | 2-methylbenzaldehyde | High temperatures, possibly with a catalyst |

| Thermally Induced Cyclization | Formyl and Carboxylic Acid Groups | Phthalide derivatives | Elevated temperatures, often with a catalyst |

Design, Synthesis, and Exploration of 3 Formyl 2 Methylbenzoic Acid Derivatives

Rational Design Principles for Functionalized Analogs

A primary consideration in the design of new analogs is the modulation of non-covalent interactions, particularly hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The stability and structure of materials derived from this scaffold can be significantly influenced by the hydrogen bonding networks they form. nih.gov Theoretical modeling can help predict the strength and geometry of these networks, guiding the design of crystalline materials with desired properties, a practice central to crystal engineering. nih.gov For instance, introducing or modifying substituents on the aromatic ring can alter the acidity of the carboxyl group and the steric environment, thereby fine-tuning the directionality and energy of these hydrogen bonds. nih.gov

Another design principle focuses on manipulating the electronic properties of the scaffold. The formyl group is electron-withdrawing, while the methyl group is weakly electron-donating. This electronic push-pull dynamic can be systematically altered by introducing other substituents. Designing analogs with additional electron-withdrawing or -donating groups at specific positions can modulate the reactivity of the aldehyde and carboxylic acid, as well as the aromatic ring itself, for specific applications in synthesis or as bioactive molecules.

Synthesis of Hybrid Molecules and Conjugates

The dual functionality of 3-Formyl-2-methylbenzoic acid makes it a valuable intermediate for synthesizing more complex hybrid molecules and conjugates. The carboxylic acid and aldehyde groups serve as orthogonal chemical handles that can be addressed with high selectivity.

The carboxylic acid provides a site for linking the scaffold to other molecules, such as peptides, polymers, or fluorescent tags, through the formation of amide or ester bonds. This is a standard method for modulating the solubility and biological interactions of a core structure. The aldehyde group is a versatile site for constructing larger molecular architectures via carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations include:

Reductive amination: To form secondary or tertiary amines, linking the scaffold to amine-containing molecules.

Wittig reaction: To form alkenes, extending the carbon skeleton.

Condensation reactions: To form Schiff bases or other imine derivatives.

This synthetic utility has been highlighted in the development of therapeutic agents. For example, this compound can be used as a key building block in the preparation of inhibitors of mTORC, a protein complex implicated in diseases such as cystic fibrosis. In this context, the scaffold provides a rigid framework onto which other functional groups necessary for biological activity can be precisely attached.

Structure-Reactivity Relationships in Derivative Series

The reactivity of the this compound ring is dictated by the electronic and steric interplay of its substituents. The formyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group. This creates a nuanced reactivity profile for electrophilic aromatic substitution.

The strategic placement of these groups influences the outcome of further functionalization. The formyl group directs incoming electrophiles to the C-5 position, whereas the methyl group directs to the C-4 and C-6 positions. The steric hindrance imposed by the adjacent methyl and carboxyl groups also plays a critical role in determining the regioselectivity of reactions.

Below is a summary of how these relationships influence specific reactions:

| Reaction | Reagents | Preferred Position of Substitution | Controlling Factors |

| Nitration | HNO₃/H₂SO₄ at 0°C | C-5 | The meta-directing effect of the formyl group is dominant under kinetic control at low temperatures. |

| Halogenation | Bromine in acetic acid | C-4 | The para-directing effect of the methyl group is favored, leading to substitution at the less sterically hindered para position. |

| Halogenation | Bromine with a Lewis acid (e.g., FeBr₃) | C-6 | The Lewis acid coordinates with and polarizes the formyl group, enhancing its directing effect and overcoming steric hindrance to allow substitution at the C-6 position. |

Control of reaction conditions is crucial. Low-temperature reactions often favor the kinetic product (e.g., substitution at C-5), while higher temperatures can allow for rearrangement to the more thermodynamically stable product (e.g., substitution at C-4).

Isomeric and Positional Analogs: Comparative Studies

The specific arrangement of substituents on the benzene (B151609) ring is critical to the chemical identity and reactivity of a molecule. Comparing this compound to its positional isomers and other closely related analogs reveals significant differences stemming from altered steric and electronic environments.

The table below compares this compound with some of its isomers and a related analog.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |

| This compound | C₉H₈O₃ | 164.16 | Formyl and methyl groups are ortho to each other. |

| 5-Formyl-2-methylbenzoic acid | C₉H₈O₃ | 164.16 | Formyl and methyl groups are meta to each other. |

| 3-Formyl-4-methylbenzoic acid | C₉H₈O₃ | 164.16 | Formyl and methyl groups are meta to each other, with the methyl group para to the carboxyl group. |

| 3-Formylsalicylic acid | C₈H₆O₄ | 166.13 | Contains a hydroxyl group instead of a methyl group at the C-2 position. |

In 5-Formyl-2-methylbenzoic acid , the formyl group is para to the methyl group. This arrangement changes the directing effects for electrophilic substitution compared to the 3-formyl-2-methyl isomer. The steric hindrance around the carboxylic acid is also reduced.

In 3-Formyl-4-methylbenzoic acid , the methyl group is now para to the carboxylic acid. This positional change significantly alters the electronic distribution in the ring and the steric environment around the formyl group.

3-Formylsalicylic acid provides a functional group comparison. Replacing the methyl group with a hydroxyl group introduces a strongly activating, ortho-para directing group with hydrogen-bonding capabilities. This change dramatically increases the electron density of the aromatic ring and alters its reactivity and potential for intermolecular interactions. These comparisons underscore the principle that minor changes in substituent position or identity can lead to major differences in the chemical behavior of benzoic acid derivatives.

Advanced Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Formyl-2-methylbenzoic acid, providing unambiguous evidence for the arrangement of atoms and the connectivity within the molecule.

While a publicly available, peer-reviewed full dataset for this compound is limited, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aldehyde proton, the three aromatic protons, and the methyl protons. The ¹³C NMR spectrum will correspondingly display nine unique signals for the nine carbon atoms in the molecule.

The formyl (aldehyde) proton is typically found significantly downfield, in the range of δ 9.8–10.2 ppm, due to the strong deshielding effect of the carbonyl group. Similarly, the acidic proton of the carboxyl group would appear as a very broad singlet, also at a downfield chemical shift, often above δ 10 ppm, and its position can be highly dependent on the solvent and concentration. The methyl group protons, being attached to the aromatic ring, would appear as a singlet in the aromatic methyl region, typically around δ 2.5 ppm. The three protons on the aromatic ring would appear in the aromatic region (δ 7.0-8.5 ppm) and would show a distinct splitting pattern (multiplicity) due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing far downfield. The aromatic carbons would resonate in the typical δ 120-140 ppm range, with the carbons directly attached to the electron-withdrawing carboxyl and formyl groups appearing at the lower end of this range. The methyl carbon would be the most shielded, appearing significantly upfield.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aldehyde (-C HO) | 190 - 200 |

| Aromatic (Ar-C) | 120 - 145 |

To confirm the precise assignment of protons and carbons and to establish the substitution pattern on the aromatic ring, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. It would show cross-peaks between adjacent protons on the benzene (B151609) ring, confirming their connectivity and helping to distinguish between the H-4, H-5, and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include:

The aldehyde proton (-CHO) to the C-3 and C-4 carbons of the aromatic ring.

The methyl protons (-CH₃) to the C-1, C-2, and C-6 carbons.

Correlations from aromatic protons to the carbonyl carbons, solidifying the placement of the functional groups.

Together, these 1D and 2D NMR techniques provide a complete and unambiguous picture of the molecular structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insights into the functional groups present and their local environment. IR and Raman spectroscopy are complementary techniques governed by different selection rules.

The IR and Raman spectra of this compound are dominated by the vibrational modes of its key functional groups: the carboxylic acid, the aldehyde, and the substituted benzene ring.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. stmarys-ca.edudocbrown.info The C=O stretching vibration of the carboxyl group gives rise to a very strong and sharp absorption band, typically in the range of 1680-1710 cm⁻¹ for aromatic acids. stmarys-ca.edustmarys-ca.edu

Aldehyde Group: The aldehyde C=O stretch appears as a strong band, usually at a slightly higher frequency than the acid carbonyl, around 1700-1730 cm⁻¹. A key diagnostic feature for the aldehyde is the C-H stretching mode, which typically appears as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹, with the former being particularly characteristic. missouri.eduvscht.cz

Aromatic Ring: The spectrum also contains characteristic bands for the aromatic ring, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aldehyde | C-H stretch | ~2720, ~2820 | Medium |

| Aldehyde | C=O stretch | 1700 - 1730 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium-Weak |

Vibrational spectroscopy is a sensitive tool for studying conformational isomers (conformers), which arise from rotation around single bonds. For this compound, rotation around the C2-C(methyl) and C3-C(formyl) bonds can lead to different spatial orientations of the substituents.

Studies on substituted benzoic acids have shown that the presence of different conformers in solution or in the solid state can lead to the appearance of multiple, overlapping peaks in the C=O stretching region of the IR spectrum. ucl.ac.uk For instance, different orientations of the formyl and carboxyl groups relative to each other and the methyl group could result in distinct vibrational frequencies due to changes in electronic conjugation and steric interactions. In the solid state, molecules often form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. core.ac.uk The crystalline environment can lock the molecule into a specific conformation, and sometimes, two slightly different dimer configurations can co-exist, leading to the splitting of characteristic bands (e.g., C=O, C-O) into pairs. core.ac.uk By analyzing the vibrational spectra under different conditions (e.g., various solvents, temperatures), one can gain insights into the conformational preferences and the energetic landscape of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound—the benzene ring, the formyl group, and the carboxyl group—give rise to a characteristic absorption spectrum.

Based on studies of related benzoic acid derivatives, the UV spectrum is expected to show multiple absorption bands. researchgate.net The primary absorptions are due to π→π* transitions within the aromatic system, which are strongly influenced by the attached functional groups. The carbonyl groups of the aldehyde and carboxylic acid also possess non-bonding electrons (n electrons), allowing for weaker n→π* transitions. shimadzu.com.au

Generally, substituted benzoic acids exhibit three main absorption regions: researchgate.net

A strong absorption band around 200-220 nm (the A band).

A second strong band around 230-260 nm (the B band).

A weaker, more structured band at longer wavelengths, typically around 270-300 nm (the C band).

The presence of the electron-withdrawing formyl and carboxyl groups, along with the electron-donating methyl group, modifies the electronic structure of the benzene ring. This substitution pattern is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. shimadzu.com.au The exact position (λmax) and intensity (molar absorptivity, ε) of these bands would provide a distinct electronic fingerprint for the molecule. Information regarding the emission (fluorescence or phosphorescence) properties of this specific compound is not widely reported.

Electronic Transitions and Chromophoric Behavior

The chromophoric nature of this compound is primarily dictated by the benzene ring and the carbonyl moiety of the aldehyde group, which are conjugated with each other. The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to exhibit distinct bands corresponding to specific electronic transitions.

The primary electronic transitions observed in aromatic carbonyl compounds include:

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system and the conjugated carbonyl group. For substituted benzaldehydes, these transitions typically result in strong absorption bands in the range of 240-300 nm. researchgate.netnih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com This process requires less energy than π → π* transitions, resulting in a weaker absorption band at a longer wavelength, often appearing as a shoulder on the main absorption peak, typically in the 300-360 nm region for aromatic aldehydes. nih.govcdnsciencepub.com

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Benzene Ring / Conjugated System | ~240-300 nm | High (Strong) |

| n → π | Carbonyl Group (Aldehyde) | ~300-360 nm | Low (Weak) |

Excited State Dynamics Investigations

Upon absorption of UV radiation, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The subsequent de-excitation pathways determine the molecule's photophysical properties. While specific time-resolved spectroscopic studies on this compound are not extensively documented, the behavior of related aromatic carboxylic acids and aldehydes provides a framework for its expected excited-state dynamics. researchgate.netrsc.org

Key de-excitation processes include:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). This process is typically rapid, occurring on the nanosecond timescale.

Intersystem Crossing (ISC): A non-radiative transition from an excited singlet state (S₁) to an excited triplet state (T₁). This spin-forbidden process is common in carbonyl compounds and benzoic acid derivatives. researchgate.net

Phosphorescence: Radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). This process is much slower than fluorescence, with lifetimes ranging from microseconds to seconds. researchgate.net Studies on benzoic acid and methyl benzoate (B1203000) have utilized sensitized phosphorescence to investigate their triplet states. acs.org

Non-radiative Decay: The excited state energy can be dissipated as heat through processes like internal conversion and vibrational relaxation, returning the molecule to the ground state without the emission of light.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For this compound (C₉H₈O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precise mass measurement is crucial for unambiguous molecular formula confirmation in research and quality control.

| Ion Adduct | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₉H₈O₃⁺˙ | 164.04734 |

| [M+H]⁺ | C₉H₉O₃⁺ | 165.05519 |

| [M+Na]⁺ | C₉H₈NaO₃⁺ | 187.03714 |

| [M-H]⁻ | C₉H₇O₃⁻ | 163.03952 |

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/deprotonated variant) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides detailed structural information. For this compound, fragmentation is expected to occur at the functional groups.

Common fragmentation pathways for aromatic carboxylic acids and aldehydes include: libretexts.orgdocbrown.infomiamioh.edu

Loss of a hydroxyl radical (•OH), resulting in a peak at M-17.

Loss of a water molecule (H₂O), particularly common in ortho-substituted benzoic acids, leading to a peak at M-18. miamioh.edu

Loss of the formyl group (•CHO), resulting in a peak at M-29.

Loss of the carboxyl group (•COOH), leading to a peak at M-45.

The fragmentation of the parent molecule (m/z 164) would likely produce a series of characteristic ions that help confirm the connectivity of the atoms. For instance, the loss of the hydroxyl group from the carboxylic acid would yield a prominent acylium ion.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 147 | [M-OH]⁺ | •OH |

| 146 | [M-H₂O]⁺˙ | H₂O |

| 135 | [M-CHO]⁺ | •CHO |

| 119 | [M-COOH]⁺ | •COOH |

| 91 | [C₇H₇]⁺ | •COOH and CO |

X-ray Crystallography for Solid-State Structural Determination

Analysis of closely related structures, such as 3-acetoxy-2-methylbenzoic acid, provides insight into the likely molecular conformation and crystal packing. The benzene ring is expected to be largely planar, with the carboxyl and formyl groups twisted slightly out of this plane due to steric interactions with the adjacent methyl group. The defining feature of the crystal lattice would be the formation of dimers, where two molecules are linked in a head-to-tail fashion by a pair of hydrogen bonds, creating a characteristic R²₂(8) graph-set motif.

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Supramolecular Motif | Hydrogen-bonded R²₂(8) dimer |

| Carboxyl Group Torsion Angle | Slightly twisted relative to the benzene ring |

| Formyl Group Torsion Angle | Twisted relative to the benzene ring |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Formyl-2-methylbenzoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. From this, a wide range of chemical properties can be derived, including optimized molecular geometry, vibrational frequencies, and parameters related to reactivity, such as the distribution of electron density and the energies of molecular orbitals. For instance, studies on related benzoic acid derivatives have successfully used these methods to correlate theoretical data with experimental results from X-ray crystallography and spectroscopy. nih.govresearchgate.net

Key outputs from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. The electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack.

Illustrative Table of Calculated Electronic Properties The following table represents typical parameters that would be calculated for this compound using quantum chemical methods. The values are for illustrative purposes to demonstrate the output of such a study.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.2 D |

| Ionization Potential | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | Energy released when an electron is added | 1.8 eV |

Density Functional Theory (DFT) is a widely-used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying complex reaction mechanisms involving this compound. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For example, in predicting the outcome of electrophilic aromatic substitution on this compound, DFT could be used to calculate the activation energies for substitution at different positions on the benzene (B151609) ring. This would provide a quantitative basis for understanding the directing effects of the methyl (ortho-, para-directing) and formyl (meta-directing) groups. mdpi.com Similarly, for reactions involving the carboxyl or formyl groups, such as esterification or condensation, DFT can model the reaction pathway step-by-step, elucidating the role of catalysts and predicting reaction rates.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy calculations of molecular energies and geometries. nih.gov

These methods are particularly valuable for precisely determining the energetics of different conformers of this compound and for locating the transition state structures that govern reaction kinetics. nih.gov For instance, ab initio calculations could accurately predict the rotational barriers around the C-C bonds connecting the substituent groups to the benzene ring. They can also provide highly reliable activation energies for key chemical transformations, which are essential for understanding reaction feasibility and selectivity. While computationally more intensive than DFT, ab initio methods are often the gold standard for benchmarking the accuracy of other computational approaches.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its dynamic behavior. nih.gov The simulation could track the rotation of the carboxyl and formyl groups, identifying the most stable conformations and the timescale of transitions between them. Furthermore, MD is exceptionally useful for studying how the molecule interacts with its environment. It can model the formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules or other solute molecules, providing insight into dimerization and solvation processes. nih.gov This is critical for understanding the molecule's behavior in solution, which governs its reactivity and transport properties.

Mechanistic Insights from Computational Studies on Proton Transfer and Tautomerism

The structure of this compound allows for the possibility of intramolecular proton transfer, particularly involving the carboxylic acid proton. Computational studies are essential for investigating the mechanisms and energetics of such processes. Quantum chemical methods can model the potential energy surface for the proton moving from the carboxylic oxygen to the formyl oxygen, which would result in a tautomeric form of the molecule. aobchem.com

These calculations can determine the energy barrier for the proton transfer, indicating how likely the process is to occur under given conditions. aobchem.com Studies on similar systems have shown that proton transfer can be a key step in certain reactions and can be influenced by molecular vibrations and the presence of solvent molecules that may act as proton relays. researchgate.net For this compound, understanding potential tautomeric equilibria is important as different tautomers may exhibit distinct chemical reactivity and spectroscopic signatures. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between a molecule's chemical structure and its biological activity or chemical reactivity.

For this compound and its derivatives, QSAR studies could be employed to predict their potential as therapeutic agents or their specific chemical properties. The process begins by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges). Statistical methods are then used to build a model that links these descriptors to an observed activity (e.g., enzyme inhibition). Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent or selective compounds.

Table of Common Molecular Descriptors Used in QSAR This table lists examples of descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. |

Advanced Research Applications of 3 Formyl 2 Methylbenzoic Acid

Utility as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The dual reactivity of 3-Formyl-2-methylbenzoic acid, stemming from its aldehyde and carboxylic acid functionalities, establishes it as a highly versatile intermediate in organic synthesis. The aldehyde group serves as a reactive site for forming new carbon-carbon bonds, while the carboxylic acid moiety provides a point for esterification, amidation, or for influencing the molecule's solubility and biological interactions. This makes it a crucial starting material for elaborate molecular structures.

As a precursor, this compound is instrumental in the construction of larger, more intricate organic molecules. Its strategic importance is highlighted in the field of medicinal chemistry, where it serves as a fundamental scaffold. A notable application is in the preparation of inhibitors for mTORC (mammalian target of rapamycin (B549165) complex), which are under investigation as potential therapeutic agents for conditions such as cystic fibrosis. The specific arrangement of the formyl and methyl groups on the benzoic acid ring influences the compound's reactivity and steric hindrance, guiding the synthetic pathway.

Research has demonstrated its role as a key precursor in multicomponent reactions, for instance, in the synthesis of phthalides. The efficiency of such cyclization reactions can be optimized by screening Lewis acid catalysts, with studies showing that catalysts like Zinc Chloride (ZnCl₂) in Dimethylformamide (DMF) can achieve high conversion rates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1289037-66-6 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Physical Form | Solid |

The reactivity of the aldehyde and carboxylic acid groups makes this compound an excellent building block for the synthesis of various heterocyclic systems. The formyl group can readily undergo condensation reactions with a range of nucleophiles, while the carboxylic acid can participate in cyclization reactions, leading to the formation of diverse ring structures. Although detailed examples specifically utilizing this compound are not extensively documented in publicly available research, its isomeric counterpart, methyl-2-formyl benzoate (B1203000), is widely used as a precursor for numerous bioactive heterocyclic compounds, underscoring the potential of this structural motif.

Role in Catalysis and Ligand Design for Metal Complexes

The functional groups of this compound present opportunities for its use in the design of specialized ligands for metal complexes, which are central to catalysis. The carboxylic acid can act as an anchoring group to a metal center, while the aldehyde offers a site for further modification to create polydentate ligands. For instance, the aldehyde can be converted into an imine (Schiff base) through condensation with a primary amine, introducing a nitrogen donor atom for metal coordination.

While direct applications of this compound in catalysis are not prominent in the literature, related formyl-substituted benzoic acids have been used to synthesize Schiff base ligands. These ligands, in turn, form stable complexes with various transition metals. scholaris.ca Such complexes often exhibit significant catalytic activity or are studied for their unique electronic and magnetic properties. The potential exists to develop novel catalysts from this compound for applications in organic synthesis and materials science.

Applications in Supramolecular Chemistry and Molecular Recognition

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to construct large, well-defined molecular assemblies. The carboxylic acid group of this compound is a classic functional group for forming robust hydrogen-bonded dimers, a common and predictable motif in crystal engineering.

Although specific studies detailing the use of this compound in supramolecular chemistry are scarce, the broader class of substituted benzoic acids is widely employed in the field. They are known to form one-dimensional tapes or two-dimensional sheets through hydrogen bonding. mpg.denankai.edu.cn The aldehyde group on this compound could add another layer of control or functionality, potentially participating in weaker hydrogen bonds or serving as a reactive handle for post-assembly modification. This makes it a candidate for designing complex, self-assembling systems and for applications in molecular recognition, where specific shapes and electronic properties are crucial for binding to target molecules.

Exploration in Advanced Materials Science (e.g., optoelectronic devices)

The application of this compound in the field of advanced materials, such as those for optoelectronic devices, is an area with potential for exploration, though currently underexplored in published research. Organic molecules with conjugated π-systems are often the basis for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While this compound itself does not possess a large conjugated system, it can serve as a crucial building block for creating such materials. scholaris.ca The aldehyde and carboxylic acid groups are versatile handles for incorporating this aromatic core into larger conjugated polymers or complex dyes. For example, it could be used in the synthesis of precursors for conductive polymers. scholaris.ca Further research is required to functionalize and polymerize this compound to explore its potential in creating novel materials with desirable electronic and optical properties for advanced technological applications.

Table 2: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₈O₃ |

| Zinc Chloride | ZnCl₂ |

Emerging Research Frontiers and Methodological Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The pursuit of green and efficient chemical processes has led to significant advancements in the synthesis of 3-Formyl-2-methylbenzoic acid and related compounds. Traditional synthetic routes often rely on precursors like isobenzofuran-1(3H)-ones but may involve hazardous solvents such as 1,2-dichloroethane (B1671644) or carbon tetrachloride, posing environmental and safety concerns.

Modern research is increasingly focused on developing more sustainable alternatives. One promising approach is the adoption of flow chemistry. This technique offers better control over reaction parameters and minimizes the use of dangerous solvents. For instance, substituting 1,2-dichloroethane with acetonitrile (B52724) in a flow system can yield comparable results (approximately 75-80% yield) while adhering to the principles of green chemistry. The development of such atom-economical pathways is crucial for the large-scale and environmentally responsible production of this compound.

Below is a comparative table of traditional versus modern synthetic approaches for formyl-substituted benzoic acids:

| Feature | Traditional Batch Synthesis | Modern Flow Chemistry Synthesis |

| Solvent | 1,2-dichloroethane, CCl₄ | Acetonitrile |

| Safety | Higher risk due to toxic solvents | Improved safety profile |

| Control | Less precise reaction control | Enhanced control over temperature and time |

| Yield | ~75-80% | ~75-80% |

Investigation of Unprecedented Reactivity and Novel Transformations

This compound possesses a unique molecular architecture with both a carboxylic acid and an aldehyde functional group, making it a versatile building block in organic synthesis. The formyl group is a particularly reactive site, readily participating in oxidation, reduction, and condensation reactions.

The strategic positioning of the methyl and formyl groups on the benzoic acid ring influences the compound's reactivity and steric hindrance. This has been exploited in various chemical transformations. For example, it is a key precursor in the synthesis of phthalides. The efficiency of such cyclization reactions can be optimized by screening different Lewis acid catalysts, with studies showing that Zinc Chloride (ZnCl₂) in Dimethylformamide (DMF) at 120°C can lead to conversions greater than 90% within two hours.

Furthermore, the directing effects of the formyl and methyl groups guide electrophiles to specific positions on the aromatic ring:

Nitration : The meta-directing formyl group favors nitration at the C-5 position.

Halogenation : Bromination in acetic acid selectively targets the C-4 position, which is para to the methyl group.

The interplay between kinetic and thermodynamic control can also be leveraged to achieve selective substitutions at different positions.

Advanced Characterization Techniques for Complex Derivatization

The synthesis of complex molecules derived from this compound necessitates the use of advanced analytical techniques for unambiguous structure elucidation. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed, challenges can arise.

Discrepancies in NMR data for derivatives of this compound can occur due to phenomena such as tautomerism or the influence of solvent polarity. To resolve such ambiguities, researchers employ a range of strategies:

Comparative NMR Studies : Running spectra in different deuterated solvents, such as DMSO-d₆ versus CDCl₃, can help elucidate the effects of solvent polarity on chemical shifts.

Dynamic NMR (DNMR) : This technique is used to study the dynamic processes that can affect the appearance of NMR spectra.

In Situ Monitoring : Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for tracking the formation of intermediates during a reaction, allowing for real-time optimization of reaction conditions.

These advanced characterization methods are essential for confirming the structures of novel derivatives and for gaining a deeper understanding of their chemical properties.

Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique structural features of this compound make it a valuable scaffold in fields beyond traditional organic synthesis, particularly in medicinal chemistry and chemical biology. Its dual functionality allows for the construction of complex molecules with potential therapeutic applications.

A significant area of multidisciplinary research involves its use in the development of therapeutic agents. For instance, it serves as a key intermediate in the synthesis of inhibitors for the mammalian target of rapamycin (B549165) complex (mTORC). These inhibitors are currently under investigation for the treatment of diseases like cystic fibrosis, highlighting the compound's importance at the intersection of organic chemistry and biomedical research.

The application of this compound as a building block for biologically active molecules underscores the importance of interdisciplinary collaboration in addressing complex scientific challenges.

Q & A

Q. What are the recommended synthetic routes for 3-formyl-2-methylbenzoic acid, and how do solvent choices impact yield and safety?

Methodological Answer: Synthesis of formyl-substituted benzoic acids often starts with isobenzofuran-1(3H)-ones as precursors. However, traditional methods rely on toxic solvents like 1,2-dichloroethane or CCl₄, which pose environmental and safety risks . A safer alternative involves flow chemistry, which improves reaction control and reduces hazardous solvent use. For example, substituting dichloroethane with acetonitrile in flow systems can achieve comparable yields (~75–80%) while aligning with green chemistry principles. Researchers should optimize reaction parameters (e.g., temperature: 80–100°C, residence time: 10–15 min) to mitigate side reactions like over-bromination or formyl group degradation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, EN 166-certified safety glasses, and lab coats to avoid skin/eye contact .

- Containment: Use vacuum systems for dust suppression during weighing.

- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) and bases, which may trigger decarboxylation or formyl group reactions .

- Disposal: Neutralize waste with sodium bicarbonate before incineration to prevent environmental release .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer: Discrepancies in NMR data often arise from tautomerism (keto-enol equilibria) or solvent polarity effects. To address this:

- Control Experiments: Compare spectra in deuterated DMSO vs. CDCl₃. The formyl proton (δ 9.8–10.2 ppm) may shift upfield in polar aprotic solvents due to hydrogen bonding.

- Dynamic NMR (DNMR): Use variable-temperature NMR (e.g., −40°C to 25°C) to detect tautomeric interconversion. Slower equilibria at lower temperatures can resolve overlapping peaks .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and confirm assignments .

Q. What strategies improve the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer: The formyl and methyl groups direct electrophiles to specific positions:

- Nitration: The meta-directing formyl group favors nitration at C-5, while the methyl group (ortho/para-directing) competes. Use HNO₃/H₂SO₄ at 0°C to minimize byproducts (e.g., C-4 nitro derivatives) .

- Halogenation: Bromine in acetic acid selectively targets C-4 (para to methyl). For C-6 substitution, employ Lewis acids like FeBr₃ to polarize the formyl group .

- Kinetic vs. Thermodynamic Control: Low-temperature reactions (<−10°C) favor kinetic products (C-5), while higher temperatures (50°C) shift to thermodynamic outcomes (C-4) .

Q. How can researchers assess the compound’s reactivity in multicomponent reactions (e.g., phthalide synthesis)?

Methodological Answer: this compound is a key precursor for phthalides. To optimize reactivity:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) to enhance cyclization efficiency. ZnCl₂ in DMF at 120°C achieves >90% conversion in 2 hours .

- In Situ Monitoring: Use HPLC-MS to track intermediate formation (e.g., Schiff bases) and adjust stoichiometry.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while toluene promotes dehydration steps .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 248–293.5°C)?

Methodological Answer: Variations arise from:

- Polymorphism: Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to recrystallization solvents (water vs. ethanol).

- Impurity Profiles: Residual solvents (e.g., DMF) or brominated byproducts lower observed melting points. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) .

- Measurement Techniques: Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods. Calibrate equipment with indium (mp 156.6°C) for reliability .

Safety and Toxicity Considerations

Q. What are the acute toxicity risks of this compound, and how should exposures be managed?

Methodological Answer: While specific toxicity data are limited, structural analogs (e.g., 2-amino-3-formylbenzoic acid) suggest:

- Skin/Eye Exposure: Immediate rinsing with water (15 min) followed by 0.9% saline irrigation reduces irritation .

- Inhalation Risks: Use fume hoods with ≥0.5 m/s face velocity to maintain airborne concentrations below 1 mg/m³ .

- Carcinogenicity: No conclusive data, but handle as a potential mutagen (Category 2) under IARC guidelines. Conduct Ames tests with S9 metabolic activation for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.